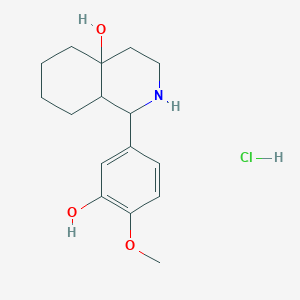
3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine, also known as PTN, is a chemical compound that belongs to the class of piperidine derivatives. PTN has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine exerts its pharmacological effects by modulating the activity of various neurotransmitters in the brain. It acts as a dopamine D2 receptor antagonist, which helps in the treatment of Parkinson's disease. 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine also inhibits the reuptake of serotonin and norepinephrine, which makes it a potential antidepressant agent. In addition, 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine has been shown to inhibit the aggregation of amyloid-beta peptides, which is the hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1beta and tumor necrosis factor-alpha. 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine also increases the levels of brain-derived neurotrophic factor, which plays a crucial role in neuronal survival and plasticity. In addition, 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine is also stable under normal laboratory conditions, which makes it easy to handle and store. However, 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer to animals. 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine also has a short half-life, which limits its efficacy in vivo.
Direcciones Futuras
3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications in humans. Some of the future directions for 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine research include:
1. Conducting clinical trials to evaluate the safety and efficacy of 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
2. Investigating the molecular mechanisms of 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine's anti-inflammatory and neuroprotective effects.
3. Developing new formulations of 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine to improve its solubility and bioavailability.
4. Exploring the potential of 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine as a therapeutic agent for other neurological disorders such as Huntington's disease and multiple sclerosis.
Conclusion
In conclusion, 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method is simple, and it has been extensively studied for its pharmacological effects. 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine exerts its effects by modulating the activity of various neurotransmitters in the brain and has been shown to have anti-inflammatory, analgesic, and antidepressant activities. 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine has some advantages and limitations for lab experiments, and further research is needed to explore its potential in humans.
Métodos De Síntesis
The synthesis of 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine involves the reaction of 3-propoxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-one with piperidine in the presence of a catalyst. The reaction yields 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine as a white crystalline solid with a melting point of 70-72°C. The purity of 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, analgesic, and antidepressant activities. 3-propoxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)piperidine has also shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Propiedades
IUPAC Name |
3-propoxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-2-12-20-18-8-5-11-19(14-18)17-10-9-15-6-3-4-7-16(15)13-17/h3-4,6-7,17-18H,2,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBWZQBYFRWOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)C2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6115979.png)
![1-benzyl-2-methyl-8-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carboxamide](/img/structure/B6115995.png)

![1-(4-fluorobenzyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6116016.png)
![4-{4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6116022.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide](/img/structure/B6116029.png)
![4-[3-({1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B6116035.png)

![N~1~-ethyl-N~1~-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~2~-methyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B6116075.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6116077.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6116079.png)
![1-pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-ylethanone oxime](/img/structure/B6116083.png)
